Verubulin

Vue d'ensemble

Description

Méthodes De Préparation

La Verubuline peut être synthétisée par une série de réactions impliquant des cycles cyclohexane ou cycloheptane accolés à des motifs pyrimidiniques. Les voies de synthèse impliquent généralement la réaction de 4-chloropyrimidines avec diverses amines avec des rendements modérés à bons . Les méthodes de production industrielle peuvent impliquer l'encapsulation dans des nanoconteneurs biocompatibles à base d'alginate réticulé au calcium ou au magnésium pour préserver son activité cytotoxique .

Analyse Des Réactions Chimiques

La Verubuline subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : La réaction de la 2,4-dichlorotétrahydroquinazoline avec la 4-méthoxy-N-méthylaniline conduit à un mélange multicomposants de produits, résultant principalement d'une double substitution.

Réactions d'oxydation et de réduction : Ces réactions sont moins souvent rapportées pour la Verubuline, mais ses analogues peuvent subir de telles transformations dans des conditions spécifiques.

Réactifs et conditions courants : Les réactifs typiques comprennent diverses amines et chloropyrimidines, les conditions réactionnelles impliquant des températures modérées et des solvants comme le diméthylformamide.

Principaux produits : Les principaux produits formés à partir de ces réactions sont des hétérocycles avec divers substituants aux positions 2 et 4 du cycle pyrimidinique.

Applications de la recherche scientifique

La Verubuline a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La Verubuline exerce ses effets en se liant aux sites de liaison de la colchicine sur la tubuline, inhibant la polymérisation de la tubuline. Cette perturbation de la formation des microtubules conduit à la déstabilisation du cytosquelette, entraînant finalement l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . Les cibles moléculaires impliquées comprennent la tubuline et les protéines associées qui régulent la dynamique des microtubules .

Applications De Recherche Scientifique

Verubulin has a wide range of scientific research applications, including:

Mécanisme D'action

Verubulin exerts its effects by binding to colchicine-binding sites on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation leads to the destabilization of the cytoskeleton, ultimately causing cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include tubulin and associated proteins that regulate microtubule dynamics .

Comparaison Avec Des Composés Similaires

La Verubuline est unique parmi les inhibiteurs de la polymérisation de la tubuline en raison de sa liaison spécifique aux sites de liaison de la colchicine et de son activité cytotoxique puissante. Des composés similaires comprennent :

Combretastatine A-4 : Un autre inhibiteur de la polymérisation de la tubuline avec un mécanisme d'action similaire mais une structure chimique différente.

L'unicité de la Verubuline réside dans ses sites de liaison spécifiques et son potentiel d'encapsulation dans des nanoconteneurs biocompatibles, ce qui améliore sa stabilité et son activité cytotoxique .

Activité Biologique

Verubulin, also known as Azixa or MPC-6827, is a synthetic compound that has garnered attention for its potent biological activity as a tubulin polymerization inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential applications in neuroimaging, drawing from diverse research findings and case studies.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the colchicine-binding sites on tubulin, disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have explored various analogues of this compound to enhance its efficacy and reduce toxicity. Notably, a series of this compound analogues were synthesized and tested against several cancer cell lines:

- Cytotoxicity Testing : The cytotoxic effects were evaluated using the MTT assay on human breast cancer (MCF7), lung carcinoma (A549), and non-cancerous cell lines (HEK293T). The results indicated that certain analogues retained high cytotoxicity similar to the parent compound, while modifications in the molecular structure significantly impacted their activity levels.

Table 1: Cytotoxicity of this compound Analogues

| Compound | IC50 (nM) | Cell Line | Comments |

|---|---|---|---|

| This compound (1) | 5.0 | MCF7 | Reference compound |

| 2c | 4.5 | MCF7 | High activity |

| 2m | 3.8 | A549 | Chlorine substituent enhanced activity |

| 2k | 50 | MCF7 | Reduced due to steric hindrance |

Efficacy in Cancer Treatment

In clinical trials, this compound has shown promise as an adjunct therapy in combination with radiation for treating glioblastoma multiforme (GBM). A Phase II study assessed the safety and efficacy of this compound when combined with standard treatments like temozolomide and radiotherapy. The study reported manageable side effects and some instances of tumor stabilization.

Case Study: Phase II Trial Results

- Patient Population : 55 patients with newly diagnosed GBM.

- Treatment Regimen : this compound combined with standard care.

- Outcomes :

- Complete response: 1 patient

- Partial response: 3 patients

- Stable disease: 24 patients

Applications in Neuroimaging

This compound's potential extends beyond oncology; it is being investigated for use in positron emission tomography (PET) imaging to visualize microtubules in the brain. Preliminary studies using [^11C]this compound have demonstrated variable uptake in rodent models, particularly highlighting differences between mouse and rat brains.

PET Imaging Findings

- In Vivo Studies :

- Initial whole brain uptake was measured at approximately 3.3 SUV in rats, decreasing over time.

- In blocking experiments with this compound, an increase in radioactivity was observed, indicating specific binding properties.

Table 2: PET Imaging Results with [^11C]this compound

| Species | Initial Uptake (SUV) | Final Uptake (SUV) | Comments |

|---|---|---|---|

| Mouse | 3.2 | <2 | Decrease over time |

| Rat | 4.0 | Steady decrease | Increased binding upon blocking |

Propriétés

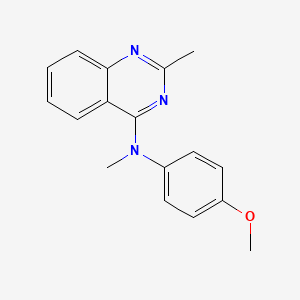

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHCRNMVYDHVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827031-83-4 | |

| Record name | Verubulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERUBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.